

Application Notes and Protocols: SQ109 in Combination Therapy for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rac 109	
Cat. No.:	B1680416	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel ethylenediamine derivative with potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). [1][2][3] Its primary mechanism of action involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of trehalose monomycolate (TMM), which is an essential precursor for the synthesis of mycolic acids in the mycobacterial cell wall.[1][4] This disruption of the cell wall integrity contributes to the bactericidal activity of SQ109. Notably, SQ109 exhibits a multi-target mechanism, also affecting menaquinone biosynthesis and energy metabolism, which likely contributes to its high barrier to resistance development.

These application notes provide a comprehensive overview of SQ109's activity, particularly in combination with other anti-TB drugs, and offer detailed protocols for key in vitro and in vivo experimental assessments.

Data Presentation In Vitro Activity of SQ109

The in vitro potency of SQ109 has been demonstrated against a wide range of Mtb strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.

Mtb Strain Type	MIC Range (μg/mL)	Reference
Drug-Sensitive (e.g., H37Rv)	0.16 - 0.78	
Multidrug-Resistant (MDR)	0.16 - 0.78	_
Extensively Drug-Resistant (XDR)	0.2 - 0.78	_
Isoniazid-Resistant	0.16 - 0.64	_
Rifampicin-Resistant	0.16 - 0.64	_
Ethambutol-Resistant	0.16 - 0.64	_

Table 1: Minimum Inhibitory Concentration (MIC) of SQ109 against various M. tuberculosis strains.

Synergistic Activity of SQ109 in Combination Therapy

SQ109 has shown significant synergistic or additive effects when combined with several firstand second-line anti-TB drugs, as well as with other investigational compounds. This suggests its potential to enhance the efficacy of existing and future TB treatment regimens.

Combination Drugs	Interaction	Key Findings	Reference
Isoniazid (INH)	Synergy	SQ109 at 0.5 MIC shows strong synergy with 0.5 MIC INH.	
Rifampicin (RIF)	Synergy	Potent synergy observed with as low as 0.1 MIC RIF; SQ109 can lower the MIC of RIF for RIF- resistant strains.	
Ethambutol (EMB)	Additive		-
Streptomycin	Additive		-
Bedaquiline (TMC207)	Synergy	SQ109 improves the MIC of bedaquiline by 4- to 8-fold and enhances the postantibiotic effect.	
Sutezolid (PNU- 100480)	Additive	Combinations improved the rate of Mtb killing over individual drugs.	-
Clofazimine (CFZ)	Synergy		
Pyrazinamide (PZA)	Additive	A patented combination of SQ109, clofazimine, bedaquiline, and PZA shows excellent activity.	

Table 2: In Vitro Interactions of SQ109 with other Anti-TB Drugs.

In Vivo Efficacy of SQ109 in Mouse Models

Preclinical studies in mouse models of chronic TB have demonstrated the in vivo efficacy of SQ109, both as a monotherapy and as part of a combination regimen.

Treatment Regimen	Mouse Model	Duration	Key Findings	Reference
SQ109 (10 mg/kg) monotherapy	Chronic TB	28 days	Reduced lung CFU by 1.5 to 2 log10, similar to EMB at 100 mg/kg.	
INH + RIF + PZA + SQ109 (replacing EMB)	Chronic TB	8 weeks	1.5 log10 lower lung CFU compared to the standard EMB-containing regimen. In some mice, no bacteria were detected.	
SQ109 + Bedaquiline + PZA	Chronic TB	3 months	Induced a durable cure, eliminating lung and spleen CFU more effectively than the standard of care and in a shorter time.	

Table 3: In Vivo Efficacy of SQ109 in Combination Therapy in Mouse Models of Tuberculosis.

Clinical Trial Data

A Phase 2b-3 clinical trial of SQ109 in patients with MDR-TB has shown promising results.

Trial Phase	Patient Population	Treatment	Key Efficacy Endpoint	Result	Reference
Phase 2b-3	MDR-TB	SQ109 + Standard Regimen vs. Placebo + Standard Regimen	Sputum culture conversion at 6 months	80% in the SQ109 group vs. 61% in the placebo group (Per Protocol population).	

Table 4: Efficacy Results from a Phase 2b-3 Clinical Trial of SQ109.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of SQ109 against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

- M. tuberculosis culture (e.g., H37Rv, clinical isolates)
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumindextrose-catalase), and 0.05% Tween 80
- SQ109 stock solution (in DMSO)
- Sterile 96-well microplates
- Alamar Blue reagent
- 10% Tween 80 solution
- Plate reader

Procedure:

- Prepare a serial two-fold dilution of SQ109 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 μL. Include a drug-free control well.
- Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0. Dilute this suspension 1:25 in 7H9 broth.
- Add 100 μ L of the diluted bacterial suspension to each well of the microplate. The final volume in each well will be 200 μ L.
- Seal the plates and incubate at 37°C for 5-7 days.
- After incubation, add 25 μL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.
- Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.
- If the control well turns pink, add the Alamar Blue mixture to all wells.
- Incubate for an additional 24 hours.
- The MIC is defined as the lowest concentration of SQ109 that prevents the color change from blue to pink.

Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to assess the synergistic interaction between SQ109 and another anti-TB drug.

Materials:

- M. tuberculosis culture
- Middlebrook 7H9 broth with supplements
- Stock solutions of SQ109 and the second test drug
- Sterile 96-well microplates

- Alamar Blue reagent
- 10% Tween 80 solution

Procedure:

- In a 96-well plate, prepare serial two-fold dilutions of SQ109 horizontally (e.g., across columns 2-11) in 50 μL of 7H9 broth.
- Prepare serial two-fold dilutions of the second drug vertically (e.g., down rows B-G) in 50 μL of 7H9 broth.
- This creates a matrix of wells with various combinations of concentrations of the two drugs.
- Include rows and columns with each drug alone for MIC determination, as well as a drug-free growth control well.
- Prepare an inoculum of M. tuberculosis as described in the MIC protocol.
- Add 100 μL of the diluted bacterial suspension to each well.
- Incubate and assess bacterial growth using Alamar Blue as described in the MIC protocol.
- The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

Time-Kill Kinetics Assay

This protocol determines the bactericidal or bacteriostatic activity of SQ109 over time.

Materials:

- M. tuberculosis culture
- Middlebrook 7H9 broth with supplements

- SQ109 solution at desired concentrations (e.g., 1x, 4x, 10x MIC)
- Sterile culture tubes or flasks
- Phosphate-buffered saline (PBS) with 0.05% Tween 80
- Middlebrook 7H11 agar plates
- Incubator

Procedure:

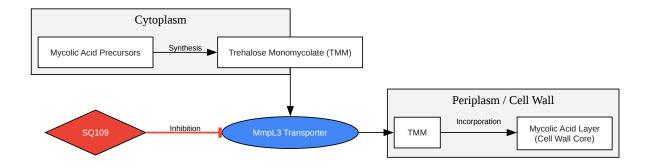
- Prepare a mid-log phase culture of M. tuberculosis.
- Inoculate culture tubes containing 7H9 broth with the bacterial suspension to achieve a starting density of approximately 10⁵ to 10⁶ CFU/mL.
- Add SQ109 to the tubes to achieve the desired final concentrations. Include a drug-free growth control.
- Incubate all tubes at 37°C with shaking.
- At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each tube.
- Prepare serial 10-fold dilutions of the aliquots in PBS with Tween 80.
- Plate the dilutions onto 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies (CFU) on each plate to determine the viable bacterial count at each time point.
- Plot the log10 CFU/mL versus time for each concentration of SQ109. A bactericidal effect is generally defined as a \geq 3-log10 reduction in CFU/mL from the initial inoculum.

Intracellular Activity Assay in Macrophages

This protocol assesses the ability of SQ109 to kill M. tuberculosis residing within macrophages.

Materials:

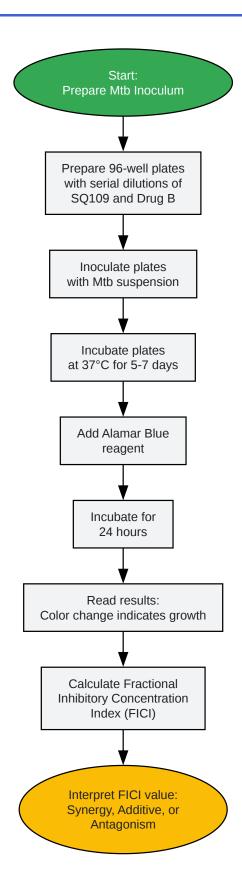
- Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages
- Cell culture medium (e.g., DMEM or RPMI 1640) with serum
- M. tuberculosis culture
- SQ109 solution
- 24-well cell culture plates
- Sterile water or 0.1% Triton X-100 for cell lysis
- PBS
- Middlebrook 7H11 agar plates


Procedure:

- Seed macrophages in 24-well plates and allow them to adhere overnight.
- Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10.
- Incubate for 4 hours to allow for phagocytosis.
- Wash the cells with warm PBS to remove extracellular bacteria.
- Add fresh cell culture medium containing various concentrations of SQ109. Include a drugfree control.
- Incubate the plates at 37°C in a CO2 incubator.
- At desired time points (e.g., 24, 48, 72 hours), aspirate the medium and lyse the macrophages with sterile water or Triton X-100.

- Prepare serial dilutions of the cell lysates in PBS with Tween 80.
- Plate the dilutions onto 7H11 agar plates.
- Incubate the plates and count the CFU to determine the intracellular bacterial load.
- Compare the CFU counts in the SQ109-treated wells to the drug-free control wells to determine the intracellular killing activity.

Visualizations Signaling Pathway of SQ109 Action



Click to download full resolution via product page

Caption: Mechanism of action of SQ109 via inhibition of the MmpL3 transporter.

Experimental Workflow for Synergy Testing

Click to download full resolution via product page

Caption: Workflow for determining drug synergy using the checkerboard assay.

Conclusion

SQ109 represents a promising new agent in the fight against drug-resistant tuberculosis. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable synergistic interactions with other anti-TB drugs highlight its potential to be a cornerstone of future combination therapies. The protocols provided herein offer standardized methods for the continued evaluation and characterization of SQ109 and other novel anti-tubercular compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SQ109 in Combination Therapy for Drug-Resistant Tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680416#sq109-in-combination-therapy-for-drug-resistant-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com